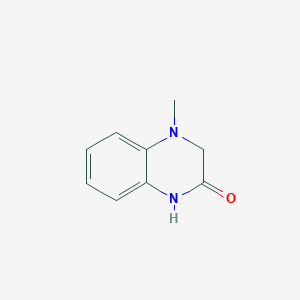

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-9(12)10-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTXKMRWMTUZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513474 | |

| Record name | 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67074-63-9 | |

| Record name | 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one from o-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a robust two-step process starting from the commercially available reagent, o-phenylenediamine.

Synthetic Pathway Overview

The synthesis of this compound from o-phenylenediamine is efficiently achieved in two sequential steps:

-

Cyclocondensation: Reaction of o-phenylenediamine with chloroacetic acid to form the bicyclic lactam, 3,4-dihydroquinoxalin-2(1H)-one.

-

N-Methylation: Selective alkylation of the N-4 position of the quinoxalinone ring using a suitable methylating agent to yield the final product.

The overall transformation is illustrated in the workflow below.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

The initial step involves the cyclocondensation of o-phenylenediamine with chloroacetic acid. This reaction proceeds via an initial acylation of one amino group, followed by an intramolecular nucleophilic substitution to close the six-membered ring, forming the stable quinoxalinone structure.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent/Base | Conditions | Yield | Reference |

| o-Phenylenediamine | Chloroacetic Acid | Water / Aq. Ammonia | Reflux, 1 hour | 83% | [1] |

Detailed Experimental Protocol

-

Materials:

-

o-Phenylenediamine (10.0 g, 92.5 mmol, 1.0 equiv.)

-

Chloroacetic acid (8.7 g, 92.0 mmol, ~1.0 equiv.)

-

Aqueous ammonia (33%, 10 mL)

-

Water (80 mL)

-

-

Procedure: [1]

-

To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.0 g), chloroacetic acid (8.7 g), aqueous ammonia (10 mL), and water (80 mL).

-

Heat the mixture to reflux with stirring for one hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After one hour, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Upon cooling, a light brown solid will precipitate out of the solution.

-

Collect the precipitate by filtration under reduced pressure (e.g., using a Büchner funnel).

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the collected solid in an oven at 110 °C to obtain 3,4-dihydroquinoxalin-2(1H)-one as an off-white solid.

-

Expected Yield: Approximately 11.4 g (83%).

-

Characterization: The product can be characterized by standard analytical techniques. ESI-MS: m/z 149 (M+1)[1]. ¹H NMR (DMSO-d6, 400 MHz): δ 3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.90-6.87 (m, 1H), 8.78 (br. s, 1H)[1].

-

Step 2: N-Methylation to this compound

The second step is the selective methylation of the amide nitrogen (N-4). This is typically achieved by deprotonating the amide with a suitable base, followed by nucleophilic attack on a methylating agent like methyl iodide or dimethyl sulfate.

Quantitative Data (Representative Protocol)

| Reactant 1 | Methylating Agent | Base | Solvent | Conditions | Typical Yield | Reference |

| 3,4-dihydroquinoxalin-2(1H)-one | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Reflux | 70-90% | General Method[1] |

| 3,4-dihydroquinoxalin-2(1H)-one | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to RT | 80-95% | General Method[2] |

| 3,4-dihydroquinoxalin-2(1H)-one | Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 75-90% | General Method |

Detailed Experimental Protocol (Representative)

This protocol is based on standard N-alkylation procedures for related heterocyclic systems[2].

-

Materials:

-

3,4-dihydroquinoxalin-2(1H)-one (5.0 g, 33.7 mmol, 1.0 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (7.0 g, 50.6 mmol, 1.5 equiv.)

-

Methyl Iodide (CH₃I) (2.5 mL, 40.5 mmol, 1.2 equiv.)

-

Acetonitrile (CH₃CN), anhydrous (100 mL)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydroquinoxalin-2(1H)-one (5.0 g) and anhydrous acetonitrile (100 mL).

-

Add anhydrous potassium carbonate (7.0 g) to the suspension.

-

Stir the mixture vigorously at room temperature for 15-20 minutes.

-

Add methyl iodide (2.5 mL) dropwise to the suspension via a syringe.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

-

This technical guide outlines a reliable and high-yielding synthetic route for this compound. The procedures utilize common laboratory reagents and techniques, making this important chemical scaffold readily accessible for research and development purposes.

References

The Pivotal Role of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one has emerged as a critical intermediate in the synthesis of targeted therapeutics. Its structural features allow for versatile functionalization, leading to the development of potent and selective inhibitors for a range of high-value drug targets. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of this compound and its derivatives, with a focus on their role in the discovery of novel kinase and epigenetic inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Introduction: The Quinoxalinone Scaffold in Medicinal Chemistry

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The 3,4-dihydroquinoxalin-2(1H)-one core, in particular, serves as a versatile template for the design of novel therapeutic agents. The strategic methylation at the N-4 position to yield this compound provides a key building block for creating libraries of compounds with diverse pharmacological profiles. This modification can influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can also play a crucial role in its interaction with biological targets.

This guide will explore the utility of this compound as a central intermediate in the development of two important classes of drug candidates: c-Jun N-terminal kinase 3 (JNK3) inhibitors and Bromodomain and Extra-Terminal (BET) protein inhibitors.

Synthesis of the Core Intermediate: this compound

The synthesis of the parent scaffold, 3,4-dihydroquinoxalin-2(1H)-one, is a well-established process. The subsequent N-methylation at the 4-position is a critical step to produce the title intermediate.

Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in aqueous ammonia (33%, 10 mL) and water (80 mL) is heated to reflux for one hour. Upon cooling, a light brown solid precipitates. The solid is filtered under reduced pressure and dried at 110 °C to yield 3,4-dihydroquinoxalin-2(1H)-one.[1]

-

Yield: 83%

-

Appearance: Off-white solid

-

Melting Point: 134-136 °C

Proposed Experimental Protocol: N-Methylation to Yield this compound

To a solution of 3,4-dihydroquinoxalin-2(1H)-one (1.48 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL), sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of dimethyl sulfate (1.05 mL, 11 mmol). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Application in the Synthesis of JNK3 Inhibitors

The c-Jun N-terminal kinase 3 (JNK3) is a key player in neuronal apoptosis and neuroinflammation, making it a prime target for the treatment of neurodegenerative diseases. The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a core fragment for potent JNK3 inhibitors.

Signaling Pathway of JNK3 in Neuronal Apoptosis

Stress stimuli, such as oxidative stress or inflammatory cytokines, activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK3. Activated JNK3 can then phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes. Additionally, JNK3 can directly influence mitochondrial apoptotic pathways.

Caption: JNK3 signaling cascade leading to neuronal apoptosis and its inhibition by this compound derivatives.

Synthesis of JNK3 Inhibitor J46-37

A lead compound, J46, demonstrated potent JNK3 inhibition but suffered from poor selectivity and physicochemical properties.[2] Optimization of J46, starting from a 3,4-dihydroquinoxalin-2(1H)-one core, led to the development of J46-37, a highly selective and potent JNK3 inhibitor.[2] The synthesis involves a condensation reaction between this compound and a suitable aldehyde.

Experimental Workflow: Synthesis of JNK3 Inhibitors

References

Spectroscopic and Mechanistic Insights into 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its known spectral properties, outlines relevant experimental protocols, and explores its potential role as a modulator of key signaling pathways.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the available quantitative data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 9.41 (brs, 1H, NH) | 167.6 |

| 6.99 (dt, J = 8.1, 2.0 Hz, 1H, Ar) | 136.1 |

| 6.83–6.70 (m, 2H, Ar) | 126.3 |

| 6.67 (d, J = 8.1 Hz, 1H, Ar) | 124.2 |

| 3.78 (s, 2H) | 119.1 |

| 2.85 (s, 3H, Me) | 115.4 |

| 111.5 | |

| 54.7 | |

| 37.3 |

Note: Data obtained from a published study. Variations in chemical shifts may occur depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1670 (C=O stretching, amide), ~1600-1450 (C=C aromatic stretching), ~2950 (C-H stretching, methyl) |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 162.08. Common fragmentation patterns may involve the loss of CO (m/z = 134) and subsequent rearrangements of the heterocyclic ring. |

| UV-Vis (in EtOH or similar solvent) | Absorption maxima are anticipated in the UV region, likely with two main bands. One band is expected around 280-300 nm and another, more intense band, at a shorter wavelength, corresponding to π-π* transitions within the aromatic system. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic characterization of this compound and its derivatives.

Synthesis of this compound

A general and efficient method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones involves the condensation of an appropriate o-phenylenediamine with an α-keto acid or a related derivative. For the synthesis of the title compound, the following protocol can be adapted:

Caption: Synthetic workflow for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. A spectrum of the pure solvent in a matched cuvette should be used as a baseline.

Biological Relevance and Signaling Pathway

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. Its signaling pathway is implicated in neuronal apoptosis and has been linked to neurodegenerative diseases.[1][2]

The inhibition of the JNK3 signaling pathway by 3,4-dihydroquinoxalin-2(1H)-one derivatives represents a promising therapeutic strategy. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the JNK3 enzyme, thereby preventing the phosphorylation of its downstream substrates.

Caption: JNK3 signaling pathway and inhibition by quinoxalinone derivatives.

This guide provides a foundational understanding of the spectroscopic characteristics and potential therapeutic applications of this compound. Further research is warranted to fully elucidate its complete spectroscopic profile and to explore its efficacy and mechanism of action in relevant biological systems.

References

- 1. rational-modification-synthesis-and-biological-evaluation-of-3-4-dihydroquinoxalin-2-1h-one-derivatives-as-potent-and-selective-c-jun-n-terminal-kinase-3-jnk3-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 2. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of the 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. While research into the specific therapeutic applications of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is still in its nascent stages, the broader class of its derivatives has demonstrated promising potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the current understanding of this chemical entity, focusing on the synthesis, known biological activities of its derivatives, and their potential mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising scaffold.

Introduction

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] Among these, the 3,4-dihydroquinoxalin-2(1H)-one moiety has emerged as a key pharmacophore in the design of novel therapeutic agents. Its rigid, bicyclic structure provides a template for the development of compounds with diverse pharmacological profiles, including antiviral and anti-inflammatory properties.[2] This guide specifically focuses on the this compound variant and the broader therapeutic landscape of its related derivatives. While direct biological data on the 4-methylated compound is limited, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent.

Synthesis and Characterization

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives can be achieved through various synthetic routes. A general and efficient method involves the copper-catalyzed intramolecular cyclization of N-(2-bromoaryl) amides.

General Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones

A common synthetic pathway to the 3,4-dihydroquinoxalin-2(1H)-one core involves a copper-catalyzed Ullmann-type coupling reaction. This is followed by an intramolecular cyclization. The general workflow for this synthesis is depicted below.

Caption: General synthetic workflow for 3,4-dihydroquinoxalin-2(1H)-one derivatives.

Specific Synthesis of this compound

The synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one has been specifically reported using 2-bromoaniline and sarcosine (N-methylglycine) as reactants.[3]

Experimental Protocol:

A suspension of 2-bromoaniline (1 equivalent), sarcosine (2 equivalents), copper(I) chloride (10 mol %), and potassium phosphate (2 equivalents) in dry dimethyl sulfoxide (DMSO) is degassed with nitrogen for 5 minutes. Dimethylethylenediamine (40 mol %) is then added, and the mixture is stirred at 110 °C under a nitrogen atmosphere for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with water and saturated aqueous ammonium chloride, then dried over sodium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.[3]

Characterization Data:

| Compound | 1H NMR (400 MHz, CDCl3) δ | 13C NMR (100 MHz, CDCl3) δ |

| 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one | 9.41 (brs, 1H, NH), 6.99 (dt, J = 8.1, 2.0 Hz, 1H, Ar), 6.83–6.70 (m, 2H, Ar), 6.67 (d, J = 8.1 Hz, 1H, Ar), 3.78 (s, 2H), 2.85 (s, 3H, Me) | 167.6, 136.1, 126.3, 124.2, 119.1, 115.4, 111.5, 54.7, 37.3 |

Table 1: NMR characterization data for 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.[3]

Potential Therapeutic Applications of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

While specific biological data for this compound is not yet available in the public domain, numerous derivatives of the core scaffold have been investigated for a variety of therapeutic applications.

Oncology

A significant area of investigation for this scaffold is in the development of novel anticancer agents. Derivatives have shown potent activity as tubulin polymerization inhibitors and vascular disrupting agents.

A promising lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant antitumor activity.[4][5] In vivo studies in mice showed a 62% inhibition of tumor growth at a dose of 1.0 mg/kg.[4][5] This compound and its analogs represent a new class of tubulin-binding tumor-vascular disrupting agents.[4][5]

Caption: Proposed antitumor mechanism of a quinoxalinone derivative.

Quantitative Data for Antitumor Activity:

| Compound | Cell Line | GI50 (M) |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Human Tumor Cell Line Panel | 10-10 M level |

Table 2: In vitro antiproliferative activity of a lead quinoxalinone derivative.[5]

Neurodegenerative Diseases

The c-Jun N-terminal kinase 3 (JNK3) is a key enzyme implicated in the pathogenesis of neurodegenerative diseases.[6] Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent and selective inhibitors of JNK3.[6] A lead compound, J46-37, derived from a (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one scaffold, exhibited potent JNK3 inhibition with high selectivity over other kinases like DDR1 and EGFR.[6]

Caption: Inhibition of the JNK3 signaling pathway by quinoxalinone derivatives.

Antiviral and Anti-inflammatory Applications

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been recognized for its notable antiviral and anti-inflammatory activities.[2] While specific mechanisms of action in these areas are still under investigation for many derivatives, the broad-spectrum potential makes this a promising area for further research.

Future Directions

The therapeutic potential of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is evident from the diverse biological activities exhibited by its derivatives. However, the specific compound, this compound, remains largely unexplored. Future research should focus on:

-

Biological Screening: A comprehensive biological screening of this compound against a wide range of therapeutic targets is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs based on the this compound structure will help in identifying key structural features for enhanced potency and selectivity.

-

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial to understand their mode of action at the molecular level.

-

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds will be essential for their development as clinical candidates.

Conclusion

The this compound core, as part of the broader family of 3,4-dihydroquinoxalin-2(1H)-one derivatives, represents a promising starting point for the development of novel therapeutics. The demonstrated efficacy of its analogs in oncology, neurodegeneration, and other areas highlights the significant potential of this scaffold. Further dedicated research into the biological properties of this compound is highly encouraged and could lead to the discovery of new and effective treatments for a range of human diseases.

References

- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 2. munin.uit.no [munin.uit.no]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Scaffold for Kinase Inhibition

The 3,4-dihydroquinoxalin-2(1H)-one core, particularly its 4-methyl substituted derivatives, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives, with a primary focus on their activity as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of small molecule inhibitors.

Core Structure and Biological Significance

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a bicyclic heterocyclic system that serves as a versatile template for the synthesis of biologically active compounds.[1] Modifications at various positions of this core structure have led to the discovery of compounds with a wide range of pharmacological activities, including antibacterial, and kinase inhibitory effects.[2][3] The 4-methyl substitution is a key feature in many of these derivatives, often influencing the compound's potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies as JNK3 Inhibitors

A significant body of research on 3,4-dihydroquinoxalin-2(1H)-one derivatives has focused on their potential as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key enzyme implicated in various neurodegenerative diseases, inflammatory disorders, and cancers.[3] The following table summarizes the quantitative SAR data for a series of derivatives based on a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, highlighting the impact of substitutions on their inhibitory activity against JNK3.

| Compound ID | R1 (Position 4) | R2 (Position 3-substituent) | JNK3 IC50 (nM) | DDR1 IC50 (nM) | EGFR (T790M) IC50 (nM) |

| J46 (Lead) | H | (Z)-2-(naphthalen-1-yl)-2-oxoethylidene | 15 | 23 | 45 |

| J46-4 | CH3 | (Z)-2-(naphthalen-1-yl)-2-oxoethylidene | 21 | 30 | 58 |

| J46-12 | H | (Z)-2-(4-methoxyphenyl)-2-oxoethylidene | 89 | >1000 | >1000 |

| J46-25 | H | (Z)-2-(quinolin-4-yl)-2-oxoethylidene | 12 | 150 | 250 |

| J46-37 | H | (Z)-2-(1H-indol-5-yl)-2-oxoethylidene | 8 | >500 | >500 |

Data extracted from a study on JNK3 inhibitors.[3] The core structure for this table is 3-substituted-3,4-dihydroquinoxalin-2(1H)-one.

Key SAR Insights:

-

Substitution at N-4: Methylation at the N-4 position (Compound J46-4 ) slightly decreased the inhibitory activity against JNK3 compared to the unsubstituted analog (J46 ). This suggests that a hydrogen at this position may be favorable for target engagement.

-

Aromatic Substituents at Position 3: The nature of the aromatic group at the 3-position significantly influences both potency and selectivity.

-

Replacing the naphthalene ring (J46 ) with a 4-methoxyphenyl group (J46-12 ) drastically reduced JNK3 inhibitory activity, indicating the importance of a larger, more hydrophobic moiety for binding.

-

The introduction of a quinoline ring (J46-25 ) maintained potent JNK3 inhibition while improving selectivity against DDR1 and EGFR.

-

The most potent and selective compound in this series, J46-37 , features an indole ring, suggesting that this heterocyclic system forms optimal interactions within the JNK3 active site.[3]

-

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of SAR studies. The following sections outline the general synthetic procedures and a standard kinase assay protocol.

General Synthesis of this compound Derivatives

A common method for the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core involves the reaction of o-phenylenediamine with an α-halo ester, such as ethyl bromoacetate.[4] Subsequent N-methylation at the 4-position can be achieved using a suitable methylating agent.

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

-

To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), add ethyl bromoacetate.

-

The reaction mixture is typically heated under reflux for several hours.

-

Upon cooling, the product precipitates and can be collected by filtration.[4]

Step 2: N-Methylation at Position 4

-

The 3,4-dihydroquinoxalin-2(1H)-one is dissolved in a polar aprotic solvent (e.g., DMF).

-

A base, such as sodium hydride, is added to deprotonate the nitrogen at the 4-position.

-

Methyl iodide is then added, and the reaction is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

JNK3 Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against JNK3 is typically evaluated using a biochemical kinase assay. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[5][6]

Materials:

-

JNK3 enzyme

-

Substrate (e.g., a specific peptide)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT)[6]

-

ADP-Glo™ Kinase Assay reagents

Procedure:

-

Add the kinase buffer, test compound, and JNK3 enzyme to the wells of a microplate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

IC50 values are determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

Visualizing Key Pathways and Processes

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is activated by various cellular stresses and plays a crucial role in regulating apoptosis, inflammation, and cellular proliferation.

Caption: A simplified diagram of the JNK signaling cascade.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors involves a series of well-defined steps, from initial screening to the determination of potency.

Caption: A typical workflow for screening and identifying kinase inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies, particularly in the context of JNK3 inhibition, demonstrate that modifications at the N-4 and C-3 positions are critical for modulating biological activity. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and evaluation of novel derivatives. Further exploration of this chemical space, guided by the principles of SAR, holds significant promise for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [scholars.csus.edu]

- 5. JNK3 Kinase Enzyme System Application Note [worldwide.promega.com]

- 6. promega.com [promega.com]

Methodological & Application

Application Note and Protocol: N-Methylation of 3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one, a key synthetic transformation for the generation of derivatives with potential applications in medicinal chemistry and drug development. The protocol is based on established methodologies for the N-alkylation of lactams and related heterocyclic systems. This application note includes a summary of common reaction conditions, a detailed experimental procedure, and a visual representation of the workflow to guide researchers in this synthetic endeavor.

Introduction

3,4-dihydroquinoxalin-2(1H)-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1][2][3] N-methylation of the lactam nitrogen at the 1-position can significantly modulate the physicochemical properties and biological activity of these compounds. This protocol outlines a general and reliable method for this transformation using standard laboratory reagents and techniques. The choice of methylating agent and base can be critical and may require optimization depending on the specific substrate and desired outcome.

Data Presentation: Common Conditions for N-Alkylation of Lactams

The following table summarizes common reagents and conditions for the N-alkylation of lactams and related heterocyclic compounds, which can be adapted for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one.

| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF, THF | 0 to 60 | 1 - 8 | 80 - 95 |

| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Room Temp to Reflux | 2 - 24 | 70 - 90 |

| Methyl Iodide (CH₃I) | Triethylamine (Et₃N) | DMF | 50 | 1 | >80 |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Dichloromethane/Water (PTC) | Room Temp | 2 - 6 | 75 - 95 |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 3 - 12 | 70 - 90 |

Experimental Protocol: N-Methylation using Methyl Iodide and Sodium Hydride

This protocol describes a common and high-yielding method for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one.

Materials:

-

3,4-dihydroquinoxalin-2(1H)-one

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or nitrogen gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Stirring: Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium salt may be observed as a change in color or consistency.

-

Addition of Methylating Agent: Add methyl iodide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[4]

-

Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.

Experimental Workflow Diagram

Caption: Workflow for N-methylation of 3,4-dihydroquinoxalin-2(1H)-one.

References

Application Notes and Protocols for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antibacterial properties of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial effects against various pathogens[1][2][3]. While specific antibacterial data for this compound is not extensively available in the reviewed literature, this document outlines the standard methodologies used for assessing the antibacterial potential of analogous quinoxalinone derivatives. These protocols can be readily adapted for the screening and characterization of the target compound.

Data Presentation

Quantitative data from antibacterial assays are crucial for evaluating the efficacy of a test compound. The following table summarizes typical data obtained for various quinoxalinone derivatives, which can serve as a template for presenting results for this compound.

Table 1: Antibacterial Activity of Quinoxalinone Derivatives (Example Data)

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Quinoxalinone Derivative 1 | Staphylococcus aureus | 15.62 - 62.5 | Not Reported | [4] |

| Quinoxalinone Derivative 2 | Bacillus subtilis | Not Reported | Moderate Activity | [2] |

| Quinoxalinone Derivative 3 | Escherichia coli | 15.62 - 62.5 | Not Reported | [4] |

| Quinoxalinone Derivative 4 | Pseudomonas aeruginosa | Not Reported | Moderate Activity | [2] |

| Quinoxalinone Derivative 5 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | Not Reported | [5] |

Note: The data above are for various quinoxalinone derivatives and are provided as examples. Researchers should generate specific data for this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Positive control antibiotic (e.g., Vancomycin, Tetracycline)

-

Negative control (broth only)

-

Growth control (broth with bacteria)

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in DMSO. The concentration should be at least 100 times the highest desired test concentration to minimize the final DMSO concentration.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Assay Procedure:

-

Add 100 µL of CAMHB to wells in columns 2-12 of a 96-well plate.

-

Add 200 µL of the diluted this compound solution to the first well of each row.

-

Perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

-

Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11.

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial strains

-

Sterile swabs

-

DMSO

-

Positive control antibiotic disks

Protocol:

-

Preparation of Bacterial Lawn:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.

-

-

Preparation and Application of Disks:

-

Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to a specific concentration.

-

Impregnate sterile filter paper disks with a known amount of the compound solution (e.g., 10 µL).

-

Allow the solvent to evaporate completely.

-

Place the impregnated disks, along with a positive control antibiotic disk and a blank disk (with solvent only), onto the surface of the inoculated MHA plate.

-

-

Incubation and Measurement:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Visualizations

Experimental Workflow for Antibacterial Assays

Caption: Workflow for evaluating the antibacterial activity of this compound.

Hypothesized Mechanism of Action of Quinoxaline Derivatives

The antibacterial mechanism of many quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) under hypoxic conditions, which can lead to cellular damage. While the specific mechanism for this compound is not established, a general hypothesized pathway is presented below.

Caption: Hypothesized antibacterial mechanism of action for quinoxalinone derivatives.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one as a Potential JNK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives as inhibitors of c-Jun N-terminal kinase 3 (JNK3). This document includes a summary of the role of JNK3 in disease, inhibitory data for related compounds, and detailed protocols for assessing inhibitor potency and cellular activity.

Introduction to JNK3 as a Therapeutic Target

c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system (CNS).[1][2] JNK3 plays a crucial role in neuronal apoptosis, neuroinflammation, and oxidative stress, making it a significant therapeutic target for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[1][3][4][5] The activation of the JNK signaling pathway is implicated in the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in neuronal cell death.[4][5] Therefore, the development of potent and selective JNK3 inhibitors is a promising strategy for neuroprotective therapies.[1]

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a promising core structure for the development of JNK3 inhibitors.[6][7] While specific inhibitory data for this compound against JNK3 is not extensively available in the public domain, research on related derivatives has demonstrated potent JNK3 inhibition.

Quantitative Data: JNK3 Inhibition by 3,4-dihydroquinoxalin-2(1H)-one Derivatives

The following table summarizes the JNK3 inhibitory activity of a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), and its optimized derivative, J46-37. This data is presented to illustrate the potential of the 3,4-dihydroquinoxalin-2(1H)-one scaffold for JNK3 inhibition.

| Compound ID | Structure | JNK3 IC50 (nM) | Selectivity Notes | Reference |

| J46 | (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one | Not explicitly stated, but served as a lead compound. | Showed off-target inhibition of DDR1 and EGFR (T790M, L858R). | [6][7] |

| J46-37 | Optimized derivative of J46 | Potent inhibition (exact value not publicly disclosed) | >50-fold more potent against JNK3 than DDR1 and EGFR (T790M, L858R). | [6][7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JNK3 signaling cascade and a general workflow for evaluating potential JNK3 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 3. JNK3 Kinase Enzyme System Application Note [worldwide.promega.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. 2.9. Western Blot Analysis [bio-protocol.org]

- 6. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

High-Yield Synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, high-yield, three-step synthetic protocol for the preparation of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable scaffold in medicinal chemistry and drug development. The described methodology is robust, scalable, and utilizes readily available starting materials.

Introduction

Quinoxalinone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research. The 4-methyl substituted analog, in particular, serves as a key intermediate in the synthesis of various bioactive molecules. This protocol outlines a reliable and efficient synthesis from 2-nitroaniline, proceeding through N-methylation, acylation, and a final reductive cyclization step.

Overall Reaction Scheme

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) |

| 1 | N-Methylation | 2-Nitroaniline | N-Methyl-2-nitroaniline | Paraformaldehyde, H₂SO₄ | 85 - 95 |

| 2 | Acylation | N-Methyl-2-nitroaniline | 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide | Chloroacetyl chloride, DBU | 90 - 98 |

| 3 | Reductive Cyclization | 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide | This compound | Fe, NH₄Cl, Acetic Acid | 80 - 90 |

Experimental Protocols

Step 1: Synthesis of N-Methyl-2-nitroaniline

This procedure is adapted from a general method for the N-monomethylation of nitroanilines.[1]

Materials:

-

2-Nitroaniline

-

Paraformaldehyde

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Hydroxide (NaOH) solution (50% w/v)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2-nitroaniline (1.0 mol) to concentrated sulfuric acid (10.0 mol) while maintaining the temperature below 30°C with an ice bath.

-

Once the 2-nitroaniline has completely dissolved, add paraformaldehyde (5.0 mol) portion-wise to the solution, ensuring the temperature does not exceed 60°C.

-

After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of 50% NaOH solution, keeping the temperature below 20°C with an ice bath, until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield N-methyl-2-nitroaniline as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide

This acylation protocol is a high-yield method utilizing DBU as a base.[2][3]

Materials:

-

N-Methyl-2-nitroaniline

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Chloroacetyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Cold water

-

Ethanol

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-methyl-2-nitroaniline (1.0 mol) in anhydrous THF.

-

Add DBU (1.2 mol) to the solution and cool the mixture to 0°C using an ice-salt bath.

-

Stir the mixture for 15 minutes, then add chloroacetyl chloride (1.1 mol) dropwise via a dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide.

Step 3: Synthesis of this compound

This final step involves a reductive cyclization using iron in an acidic medium.[4][5][6]

Materials:

-

2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, prepare a solution of 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide (1.0 mol) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 3:1:1 ratio).

-

Add ammonium chloride (0.2 mol) and iron powder (4.0 mol) to the solution.

-

Heat the mixture to reflux (approximately 80-90°C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Neutralize the remaining aqueous solution with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Visualizations

Chemical Reaction Pathway Diagram

References

- 1. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Detailed Analytical Techniques and Protocols for the Purification and Analysis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Introduction

Quinoxalinone derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules.[1] These compounds are reported to possess diverse biological functions, including acting as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] this compound, a specific derivative, is of interest in medicinal chemistry and drug development. Achieving high purity of this target compound is critical for accurate biological evaluation and subsequent development.

This document provides detailed application notes and experimental protocols for the purification and analytical characterization of this compound. The methodologies cover chromatographic techniques for purification and spectroscopic methods for structural confirmation and purity assessment.

Purification Strategies

The purification of this compound from a crude reaction mixture typically involves a multi-step process combining chromatography and crystallization. The progress of the purification is monitored at each stage by Thin-Layer Chromatography (TLC).

Primary Purification: Flash Column Chromatography

Flash column chromatography is the primary method for separating the target compound from byproducts and unreacted starting materials.[3][4] Silica gel is the most common stationary phase for quinoxalinone derivatives.[4][5] The choice of the mobile phase is crucial and is determined by preliminary TLC analysis.

Table 1: Typical Column Chromatography Conditions for Quinoxalinone Derivatives

| Parameter | Typical Value/System | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel (230–400 mesh) | Provides good separation for moderately polar compounds like quinoxalinones.[3] |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (e.g., 5:1 v/v) | A common non-polar/polar solvent system that allows for tunable elution strength.[4] |

| Dichloromethane / Methanol | An alternative system for more polar derivatives. | |

| Chloroform | Can be used as a single solvent for elution of some derivatives.[6] |

| Monitoring | TLC with UV visualization (254 nm) | Allows for rapid identification of fractions containing the product.[7] |

Final Purification: Recrystallization

Following column chromatography, recrystallization is employed to achieve high purity and obtain a crystalline solid. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at room or lower temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Test the solubility of the semi-purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like acetone/DMF) to find a suitable system.[8]

-

Dissolution: Dissolve the compound in a minimal amount of the selected hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under a vacuum to remove residual solvent. The melting point of the dried solid can be determined to assess purity.[3]

Purity Assessment and Characterization

After purification, a combination of chromatographic and spectroscopic techniques is used to confirm the identity, structure, and purity of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and inexpensive qualitative technique used to monitor reaction progress, identify fractions from column chromatography, and preliminarily assess purity.[9]

Experimental Protocol: Analytical TLC

-

Plate Preparation: Use a pre-coated silica gel 60 F254 plate. Draw a baseline with a pencil approximately 1 cm from the bottom.

-

Spotting: Dissolve a small amount of the crude mixture and the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solutions onto the baseline using a capillary tube.

-

Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., petroleum ether/ethyl acetate, 5:1). Ensure the solvent level is below the baseline.[4] Allow the solvent to ascend the plate.

-

Visualization: Remove the plate once the solvent front is near the top. Mark the solvent front. Visualize the spots under UV light (254 nm).[7]

-

Analysis: A pure compound should appear as a single spot. The retention factor (Rf) value can be calculated for documentation.

Caption: Workflow for reaction monitoring using TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the quantitative purity of the final compound. A reverse-phase C18 column is commonly used for quinoxaline derivatives.[10][11]

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm[12] |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile.

-

System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection: Inject the sample solution into the HPLC system.

-

Data Acquisition: Record the chromatogram for the duration of the gradient run.

-

Analysis: A pure compound will exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization

Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: These techniques provide detailed information about the chemical structure, including the number and connectivity of protons and carbons.[4][13] The spectra of this compound are expected to show characteristic signals for the methyl group, the aromatic protons, and the dihydroquinoxalinone core.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.[4]

Table 3: Expected Spectroscopic Data for Quinoxalinone Derivatives

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for aromatic protons (δ 7.0-8.0 ppm), a singlet for the N-methyl group (δ ~3.7 ppm), and signals for the CH₂ group of the dihydro ring.[4][13] |

| ¹³C NMR | Signals for the carbonyl carbon (δ ~152 ppm), aromatic carbons, and the N-methyl carbon.[4][13] |

| HRMS (ESI) | [M+H]⁺ ion corresponding to the exact mass of C₉H₁₁N₂O⁺.[4] |

Overall Purification and Analysis Workflow

The entire process from a crude reaction product to a fully characterized, pure compound follows a logical sequence of purification and analysis steps.

Caption: Overall workflow for purification and analysis.

References

- 1. Portico [access.portico.org]

- 2. munin.uit.no [munin.uit.no]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Novel Assays Using 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for developing novel assays utilizing derivatives of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. This scaffold has demonstrated significant potential in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases. The following protocols and data summaries offer a starting point for screening and characterizing new chemical entities based on this versatile heterocyclic system.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 3,4-dihydroquinoxalin-2(1H)-one core, in particular, serves as a valuable scaffold for the design of potent and selective inhibitors of various biological targets.[3] Research has highlighted the anti-inflammatory, antiviral, antimicrobial, and anticancer properties of this class of compounds.[1][3] Notably, derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as inhibitors of key signaling proteins such as c-Jun N-terminal kinase 3 (JNK3) and cyclooxygenase-2 (COX-2), both of which are implicated in various disease pathologies.[4][5]

These application notes will detail protocols for assays relevant to the screening and characterization of this compound derivatives, present key quantitative data from published studies, and provide visual workflows and pathway diagrams to facilitate experimental design.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the inhibitory activities of various 3,4-dihydroquinoxalin-2(1H)-one derivatives against microbial growth and key enzymatic targets.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxalin-2(1H)-one Derivatives against Bacterial Strains

| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |

| 4a | Hydrazone derivative | Staphylococcus aureus | 0.97 | [6] |

| 7 | Pyrazole moiety | Escherichia coli | 1.95 | [6] |

| 8a | Hydrazone derivative | Pseudomonas aeruginosa | 3.9 | [6] |

| 11b | Pyrazole moiety | Candida albicans | 0.97 | [6] |

| 13 | Hydrazine derivative | Staphylococcus aureus | 1.95 | [6] |

| 16 | Pyrazole derivative | Escherichia coli | 3.9 | [6] |

| Norfloxacin | Standard Antibiotic | Various Bacteria | 0.78–3.13 | [6] |

| Tetracycline | Standard Antibiotic | Various Bacteria | 15.62–62.5 | [6] |

Table 2: In Vitro COX-1/COX-2 Enzyme Inhibition Data

| Compound ID | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 12c | Pyrazole and amide linkage | >100 | 0.1 | >1000 | [7] |

| 14a | Pyrazole and amide linkage | >100 | 0.11 | >909 | [7] |

| 14b | Pyrazole and amide linkage | >100 | 0.11 | >909 | [7] |

| 20a | Pyrazole and amide linkage | >100 | 0.12 | >833 | [7] |

| Celecoxib | Standard COX-2 Inhibitor | 15 | 0.08 | 187.5 | [7] |

| Kuwanon A | Prenylated flavonoid | >100 | 14 | >7.1 | [8] |

Table 3: JNK3 Kinase Inhibition Data

| Compound ID | Modification | JNK3 IC₅₀ (nM) | p38 IC₅₀ (nM) | Selectivity Index (p38/JNK3) | Reference |

| J46-37 | Optimized from J46 | Potent Inhibition | >50-fold less potent | >50 | [4] |

| Compound 6 | Not specified | 130.1 | Not specified | Not specified | [9] |

| SR-3576 | Aminopyrazole | 7 | >20000 | >2800 | [10] |

| SR-3737 | Indazole | 12 | 3 | 0.25 | [10] |

| SP600125 | Standard JNK Inhibitor | Not specified | Not specified | Not specified | [11] |

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard microdilution methods for determining the MIC of antimicrobial agents.[1][6][12][13]

Materials:

-

Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator (37°C).

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.125 to 256 µg/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

-

Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Optionally, read the absorbance at 600 nm using a microplate reader.

-

Protocol for In Vitro JNK3 Kinase Assay

This protocol is based on a luminescent kinase assay that measures ADP production.[14][15]

Materials:

-

Test compounds (this compound derivatives) in DMSO.

-

Recombinant active JNK3 enzyme.

-

JNK3 substrate (e.g., ATF2).

-

ATP.

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 µM DTT).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White opaque 384-well plates.

-

Luminometer.

Procedure:

-

Assay Setup:

-

Prepare dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).

-

Add 2 µL of JNK3 enzyme solution (e.g., 4 ng per well).

-

Add 2 µL of a mixture of substrate and ATP (e.g., final concentrations of 0.2 µg/µL substrate and 10 µM ATP).

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol for In Vitro COX-2 Inhibition Assay

This protocol describes a common method for measuring COX-2 activity by detecting the production of prostaglandin E₂ (PGE₂).[16][17][18]

Materials:

-

Test compounds (this compound derivatives) in DMSO.

-

Recombinant human or ovine COX-2 enzyme.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

L-epinephrine cofactor.

-

Arachidonic acid (substrate).

-

2.0 M HCl to stop the reaction.

-

PGE₂ ELISA kit.

Procedure:

-

Enzyme and Cofactor Preparation:

-

In an Eppendorf tube, mix 146 µL of reaction buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of the COX-2 enzyme solution (e.g., 0.2 µg).

-

-

Inhibitor Incubation:

-

Add 2 µL of the test compound solution or DMSO (vehicle control) to the enzyme mixture.

-

Pre-incubate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-